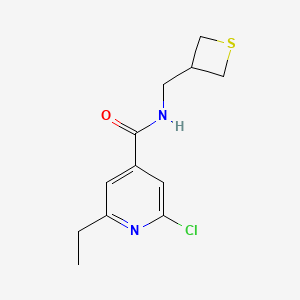

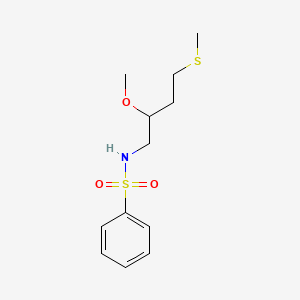

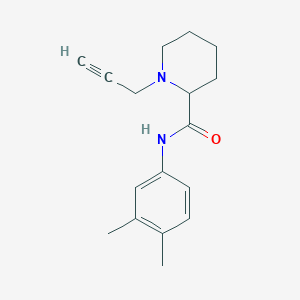

2-(4-Phenoxybenzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as 2-(4-Phenoxybenzamido)thiophene-3-carboxamide, have been extensively studied for their anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. The structural flexibility and electronic properties of thiophene make it an excellent scaffold for designing new anticancer agents .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene derivatives is another significant area of research. By modulating inflammatory pathways, these compounds can contribute to the treatment of chronic inflammatory diseases. Their ability to inhibit key enzymes involved in the inflammatory response makes them valuable for drug development .

Antimicrobial Activity

Thiophene compounds have shown promising results as antimicrobial agents. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymes, leading to the death of the pathogenic organisms. This makes them potential candidates for treating bacterial, fungal, and viral infections .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based compounds are utilized as organic semiconductors. They are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their semiconductor properties arise from the conjugated system within the thiophene ring, which allows for electron mobility .

Corrosion Inhibition

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. These compounds can form a protective layer on metal surfaces, preventing oxidative damage and prolonging the life of the material. This is particularly useful in harsh chemical environments where corrosion is a significant concern .

Anesthetic Properties

Some thiophene derivatives are known for their anesthetic properties. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures .

将来の方向性

Functionalized derivatives of thiophene have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics . Thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

特性

IUPAC Name |

2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c19-16(21)15-10-11-24-18(15)20-17(22)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSHDUUBVGIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxybenzamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)

![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)

![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)